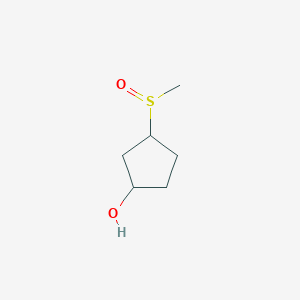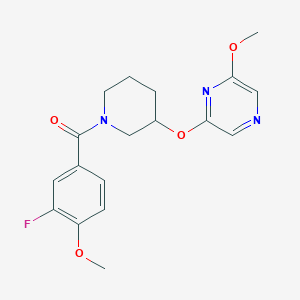![molecular formula C11H8ClNO4 B2899894 [5-(2-Chloro-5-nitrophenyl)furan-2-yl]methanol CAS No. 353509-26-9](/img/structure/B2899894.png)
[5-(2-Chloro-5-nitrophenyl)furan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(2-Chloro-5-nitrophenyl)furan-2-yl]methanol is a chemical compound that has been widely used in scientific research due to its unique properties. It is a synthetic compound that is derived from furan and has a nitro group and a chloro group attached to its phenyl ring. This compound has been studied extensively due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of [5-(2-Chloro-5-nitrophenyl)furan-2-yl]methanol varies depending on the application. In antifungal research, it is believed to inhibit fungal growth by disrupting the cell membrane and interfering with cellular processes. In anti-cancer research, it is believed to induce apoptosis in cancer cells by activating certain signaling pathways and inhibiting cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on the application. In antifungal research, it has been shown to inhibit the growth of certain fungi without significant toxicity to mammalian cells. In anti-cancer research, it has been shown to induce apoptosis in cancer cells without significant toxicity to normal cells. Additionally, it has been shown to have anti-inflammatory effects in certain models.
Advantages and Limitations for Lab Experiments
The advantages of using [5-(2-Chloro-5-nitrophenyl)furan-2-yl]methanol in lab experiments include its unique properties, its synthetic accessibility, and its potential applications in various fields. However, its limitations include its low solubility in water, its potential toxicity in certain concentrations, and its limited availability in some regions.
Future Directions
There are many future directions for research involving [5-(2-Chloro-5-nitrophenyl)furan-2-yl]methanol. In antifungal research, further studies could be conducted to investigate its mechanism of action and its potential as a treatment for fungal infections. In anti-cancer research, further studies could be conducted to investigate its efficacy and potential side effects in vivo. Additionally, further studies could be conducted to investigate its potential applications in materials science and other fields.
Synthesis Methods
The synthesis of [5-(2-Chloro-5-nitrophenyl)furan-2-yl]methanol involves the reaction of furan with 2-chloro-5-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution of the chloride group by the furan ring, resulting in the formation of the desired product. The purity of the compound can be improved by recrystallization and chromatography techniques.
Scientific Research Applications
[5-(2-Chloro-5-nitrophenyl)furan-2-yl]methanol has been used in various scientific research applications due to its unique properties. It has been studied as a potential antifungal agent, as it has been shown to inhibit the growth of certain fungi. It has also been investigated as a potential anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been used in materials science research as a precursor for the synthesis of functionalized polymers and materials.
properties
IUPAC Name |
[5-(2-chloro-5-nitrophenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c12-10-3-1-7(13(15)16)5-9(10)11-4-2-8(6-14)17-11/h1-5,14H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYBORSKJQQRIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2899812.png)

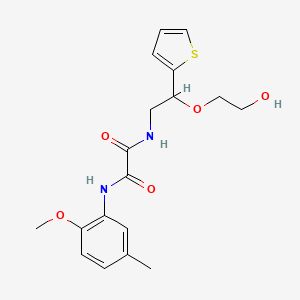
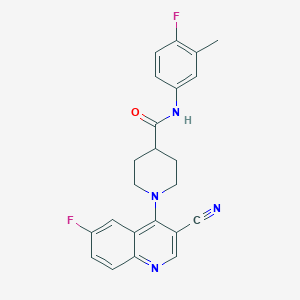
![5-amino-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2899819.png)
![4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]oxane-4-carboxamide](/img/structure/B2899820.png)

![6-Benzylsulfanyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2899823.png)
![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2899825.png)
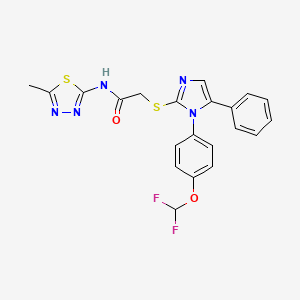
![1-[4-(1H-indol-4-yl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B2899829.png)

